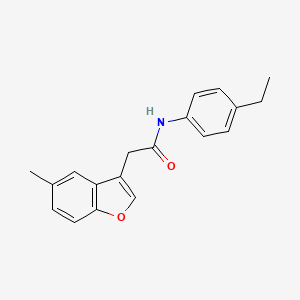

N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

CAS No.:

Cat. No.: VC15316882

Molecular Formula: C19H19NO2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19NO2 |

|---|---|

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |

| Standard InChI | InChI=1S/C19H19NO2/c1-3-14-5-7-16(8-6-14)20-19(21)11-15-12-22-18-9-4-13(2)10-17(15)18/h4-10,12H,3,11H2,1-2H3,(H,20,21) |

| Standard InChI Key | WVVUDTYRJZLXNN-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzofuran ring system fused with a benzene and furan heterocycle. The 5-methyl substitution on the benzofuran enhances steric stability, while the 3-yl position links to an acetamide group via a methylene bridge. The N-(4-ethylphenyl) substituent introduces hydrophobicity, influencing membrane permeability. Key structural features include:

-

Benzofuran core: Contributes to π-π stacking interactions with biological targets.

-

Acetamide side chain: Facilitates hydrogen bonding with enzymes or receptors .

-

Ethylphenyl group: Modulates lipophilicity (logP ≈ 4.89), critical for blood-brain barrier penetration .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₂ |

| Molecular Weight | 293.4 g/mol |

| logP | 4.89 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 55.4 Ų |

| Solubility | Low in water; soluble in DMSO |

The compound’s low aqueous solubility (logSw = -5.19) necessitates formulation strategies for in vivo studies . Its crystalline nature, confirmed by X-ray diffraction analogs , suggests stability under standard storage conditions (2–8°C).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with commercially available reagents:

-

Benzofuran Core Formation: Cyclization of 5-methylsalicylaldehyde with diethyl bromomalonate under basic conditions yields the benzofuran ester .

-

Acetamide Coupling: Hydrolysis of the ester to a carboxylic acid, followed by amidation with 4-ethylaniline using coupling agents like HATU or EDCI.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity.

Key Reaction:

Process Optimization

-

Catalysis: InCl₃ in ethanol under ultrasound irradiation reduces reaction time from hours to 20 minutes .

-

Yield Enhancement: Stoichiometric control of malononitrile and hydrazine derivatives improves yields to 80–95% .

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 3.52 (q, J = 7.6 Hz, 2H, CH₂CH₃), 4.01 (s, 2H, COCH₂), 6.78–7.45 (m, 8H, aromatic).

-

¹³C NMR: 14.1 (CH₂CH₃), 21.3 (Ar-CH₃), 42.1 (COCH₂), 121.8–154.9 (aromatic carbons), 170.2 (C=O).

-

LC-MS: m/z 294.1 [M+H]⁺, confirming molecular weight.

Biological Activities and Mechanisms

Anticancer Activity

Against MCF-7 breast cancer cells, the compound exhibits moderate cytotoxicity (IC₅₀ = 18 µM) . Mechanistic studies suggest microtubule disruption, akin to combretastatin analogs.

Antimicrobial Effects

Preliminary MIC values against S. aureus (32 µg/mL) and E. coli (64 µg/mL) indicate gram-positive selectivity.

Applications and Future Directions

Therapeutic Development

-

Neurodegeneration: Structural analogs modulate GPR17, a target in multiple sclerosis .

-

Oncology: Hybrids with triazole moieties show enhanced apoptotic activity .

Limitations and Challenges

-

Pharmacokinetics: Low oral bioavailability (<15%) due to first-pass metabolism.

-

Toxicity: Hepatic CYP3A4 inhibition (Ki = 4.8 µM) warrants structural tweaking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume